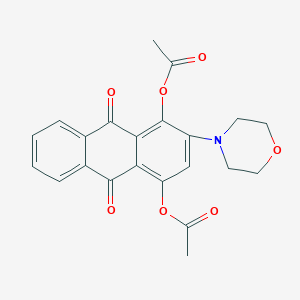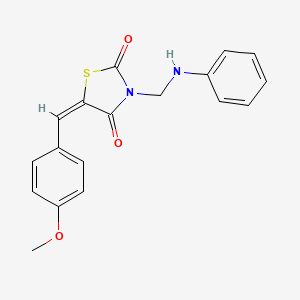![molecular formula C17H27NO2 B5118244 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)
1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMPEA-piperidine or DMP-piperidine. It belongs to the class of piperidine compounds and is synthesized through a multi-step process.
作用機序
The mechanism of action of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine is not fully understood. However, it has been suggested that this compound may act as a modulator of the immune system and may also have an effect on the central nervous system.
Biochemical and Physiological Effects:
1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. This compound has also been shown to have an anti-tumor effect in some studies. In addition, it has been suggested that this compound may have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine in lab experiments is its potential therapeutic applications. This compound has been shown to have a range of effects that make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
将来の方向性
There are several future directions for the study of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method of this compound to make it more accessible for research purposes.
Conclusion:
1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, and may have a neuroprotective effect. Despite its complex synthesis method, this compound has promising potential for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and identify potential targets for drug development.
合成法
The synthesis of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine is a multi-step process that involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form 2-(3,4-dimethylphenoxy)propanol. This intermediate is then reacted with sodium hydride and 1-bromopropane to form 2-(3,4-dimethylphenoxy)propyl bromide. The final step involves the reaction of 2-(3,4-dimethylphenoxy)propyl bromide with piperidine in the presence of potassium carbonate to form 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine.
科学的研究の応用
1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-15-6-7-17(14-16(15)2)20-13-12-19-11-10-18-8-4-3-5-9-18/h6-7,14H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVIPOUOVPUYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)




![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)
![N-benzyl-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B5118211.png)

![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)
![5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)
![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline](/img/structure/B5118250.png)
![1-(2-methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5118253.png)
![3-{5-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5118258.png)